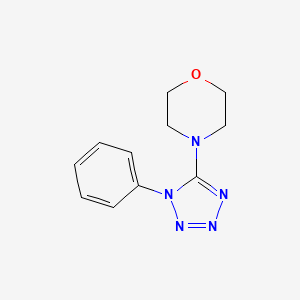

4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine

Vue d'ensemble

Description

The compound “4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a phenyl group (a six-carbon ring) and a tetrazole group (a five-membered ring with two nitrogen atoms and three carbon atoms) .

Applications De Recherche Scientifique

4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. It has been found to have a number of useful properties, including its ability to act as a substrate for enzymes, its ability to act as a chelating agent, and its ability to act as a ligand in metal complexes. These properties make this compound useful in a variety of scientific research applications, such as the study of enzyme kinetics, the study of metal-ligand interactions, and the study of drug-receptor interactions.

Mécanisme D'action

Target of Action

Similar compounds have shown significant antibacterial activity against gram-negative bacterial strains such as staphylococcus aureus, bacillus subtilis, escherichia coli, and gram-positive bacterial strains like enterobacter aerogenes, pseudomonas aeruginosa, bacillus cerus . These compounds have been screened as DNA Gyrase enzyme inhibitors , which play a crucial role in bacterial DNA replication.

Mode of Action

Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

It’s worth noting that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Similar compounds have exhibited significant antibacterial activity . For instance, one compound exhibited superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL, and another was most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Avantages Et Limitations Des Expériences En Laboratoire

4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and easy availability. In addition, this compound is relatively stable, making it suitable for long-term storage. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Orientations Futures

There are a number of potential future directions for the use of 4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine in scientific research. One possible future direction is the use of this compound as a drug delivery system. This compound could be used to target specific cells or tissues with therapeutic molecules, and could be used to study the mechanism of action of drugs in the body. Another potential future direction is the use of this compound in the development of new drugs. This compound could be used to study the interactions of drugs with their targets, and could be used to develop new drugs with improved efficacy and safety profiles. Finally, this compound could be used to study the interactions of proteins and other biomolecules, which could lead to a better understanding of the mechanisms of disease.

Méthodes De Synthèse

4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine can be synthesized from 1-phenyl-1H-1,2,3,4-tetrazole (1-PT), a commercially available starting material. The synthesis of this compound involves a one-pot reaction with 1-PT, morpholine, and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction of the nitrogen atom of the 1-PT with the nitrogen atom of the morpholine, resulting in the formation of this compound. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C.

Analyse Biochimique

Biochemical Properties

4-(1-phenyl-1H-tetrazol-5-yl)morpholine plays a crucial role in biochemical reactions, particularly due to its interactions with enzymes and proteins. The tetrazole ring in this compound can form stable complexes with metal ions, which can influence enzyme activity. For instance, it has been observed to interact with DNA gyrase, an essential enzyme in bacterial DNA replication . This interaction can inhibit the enzyme’s activity, leading to antibacterial effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with proteins enhances its binding affinity and specificity .

Cellular Effects

The effects of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . In cancer cells, it has demonstrated the ability to induce apoptosis by affecting the mitochondrial membrane potential and activating caspase enzymes . These cellular effects highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of action of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine involves several key interactions at the molecular level. The tetrazole ring can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with DNA gyrase involves binding to the enzyme’s active site, preventing the supercoiling of DNA and thereby inhibiting bacterial replication . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity . These molecular interactions are critical for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term studies have shown that the compound can have lasting effects on cellular function, including prolonged inhibition of enzyme activity and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antibacterial activities . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

4-(1-phenyl-1H-tetrazol-5-yl)morpholine is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, making it important to understand these pathways for effective drug development.

Transport and Distribution

The transport and distribution of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound in tissues is influenced by its lipophilicity, allowing it to penetrate lipid-rich tissues such as the brain and liver .

Subcellular Localization

The subcellular localization of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. In the mitochondria, the compound can affect mitochondrial membrane potential and induce apoptosis . In the nucleus, it can interact with transcription factors and modulate gene expression .

Propriétés

IUPAC Name |

4-(1-phenyltetrazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-4-10(5-3-1)16-11(12-13-14-16)15-6-8-17-9-7-15/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXZLWPGMPNYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278264 | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351870-71-8 | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351870-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6419238.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419252.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419259.png)

![8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419262.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419267.png)

![3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6419277.png)

![10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6419282.png)

![1-(2,3-dimethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419288.png)

![ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6419313.png)

![2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one](/img/structure/B6419333.png)

![1-(3-chlorophenyl)-4-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6419339.png)

![4-(4-chlorophenyl)-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419347.png)

![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6419349.png)